molecular formula C₁₇H₁₉N₅O₆S B1140973 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine CAS No. 109954-64-5

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine

Cat. No.: B1140973
CAS No.: 109954-64-5
M. Wt: 421.43
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Description

5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine is a chemical compound with the molecular formula C₁₇H₁₉N₅O₆S. It is a derivative of 2’-deoxyguanosine, a nucleoside component of DNA, where the 5’ hydroxyl group is esterified with 4-methylbenzenesulfonic acid. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine typically involves the esterification of 2’-deoxyguanosine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

    Biology: Employed in studies involving DNA replication and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: The parent compound, lacking the sulfonate group.

    5’-O-(4-Methylbenzenesulfonyl)guanosine: A similar compound with a sulfonate group at the 5’ position but with a ribose sugar instead of deoxyribose.

    8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.

Uniqueness

5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine is unique due to its sulfonate ester group, which imparts distinct chemical properties and reactivity. This modification enhances its stability and makes it a valuable intermediate in the synthesis of nucleoside analogs .

Properties

IUPAC Name

[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZERCZKEESOISM-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676169
Record name 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109954-64-5
Record name 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
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5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
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5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
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5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
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5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
Reactant of Route 6
5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine

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